N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide
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Overview
Description
The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a benzamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available in the literature, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazolo[4,3-b]pyridazine ring, the attachment of the pyrrolidine ring, and the introduction of the benzamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolo[4,3-b]pyridazine ring, the pyrrolidine ring, and the benzamide group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups and rings in its structure. For example, the triazolo[4,3-b]pyridazine ring might participate in reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and rings. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Synthesis and Structure Analysis
Synthesis Techniques
Research on related heterocyclic compounds emphasizes innovative synthesis methods, including the use of phenyliodine bis(trifluoroacetate) for oxidative N-N bond formation to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton, showcasing a metal-free approach for synthesizing biologically significant structures (Zheng et al., 2014). Another study presented a facile synthesis of amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting the compound's relevance in bio-medicinal chemistry due to its significant biological activities (Gandikota et al., 2017).
Structure Characterization
The detailed structural analysis through X-ray diffraction and Density Functional Theory (DFT) calculations provides insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds, contributing to the understanding of their pharmacological potential (Sallam et al., 2021).
Biological Activities and Therapeutic Applications
Antimicrobial and Antitumor Activities
Various synthesized heterocycles, including pyridazine and triazolopyridine derivatives, have been investigated for their antimicrobial and antitumor properties. These studies offer a basis for the development of new therapeutic agents with potential application in treating infections and cancer (Riyadh, 2011).
Insecticidal Properties
Research also extends to the synthesis of novel heterocycles for insecticidal applications against agricultural pests, demonstrating the versatility of these compounds in contributing to pest management strategies (Fadda et al., 2017).
Anti-inflammatory and Antiasthmatic Potential
The exploration of fused nitrogen heterocycles for their anti-inflammatory and antiasthmatic activities reflects the potential of these compounds in developing new treatments for respiratory diseases and inflammatory conditions (Kuwahara et al., 1997).
Future Directions
Mechanism of Action
Mode of Action
This compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of ALK5, thereby inhibiting its activity . This inhibition disrupts the TGF-β signaling pathway, leading to changes in the cellular processes controlled by this pathway .
Biochemical Pathways
By inhibiting ALK5, the compound affects the TGF-β signaling pathway . This pathway is crucial for various cellular processes. Disruption of this pathway can lead to changes in cell growth, differentiation, and apoptosis, among other processes .
Pharmacokinetics
The compound exhibits good oral bioavailability, with a bioavailability of 51% . It also shows high systemic exposure (AUC of 1426 ng × h/mL) and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body.
Result of Action
The inhibition of ALK5 by the compound leads to disruption of the TGF-β signaling pathway . This can result in changes in various cellular processes controlled by this pathway, potentially leading to effects such as altered cell growth and differentiation .
Properties
IUPAC Name |
2-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-4-2-1-3-12(13)16(24)19-11-7-8-22(9-11)15-6-5-14-20-18-10-23(14)21-15/h1-6,10-11H,7-9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSNJRLAIWQJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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